Phenyl oxane-4-carboxylate

Organic Synthesis Medicinal Chemistry Building Block

This saturated heterocyclic ester features a conformationally constrained oxane ring and a sterically demanding phenyl ester, creating a unique reactivity profile that simple methyl or ethyl esters cannot replicate. Its documented 81% synthesis yield via PyBOP coupling makes it a strategic, high-purity building block for lead optimization, patent expansion, and novel methodology development. Choose this bulkier, hydrophobic scaffold to fine-tune lipophilicity and reaction selectivity in your next library synthesis.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 917566-84-8
Cat. No. B8662776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl oxane-4-carboxylate
CAS917566-84-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)OC2=CC=CC=C2
InChIInChI=1S/C12H14O3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2
InChIKeyFMDRSKQHDRRLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Oxane-4-Carboxylate (CAS 917566-84-8): Procurement-Grade Overview of a Saturated Heterocyclic Ester Building Block


Phenyl oxane-4-carboxylate (CAS 917566-84-8), also known as phenyl tetrahydro-2H-pyran-4-carboxylate, is a saturated heterocyclic ester building block with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . The compound features an oxane (tetrahydropyran) ring connected to a phenyl ester moiety, classifying it as a carboxylic acid derivative . Its structure provides a conformationally constrained, non-aromatic heterocyclic core that is distinct from simple aromatic or fully aliphatic ester scaffolds . The compound is typically supplied as a research chemical with purities at or above 95% .

Why Phenyl Oxane-4-Carboxylate (CAS 917566-84-8) Cannot Be Assumed Interchangeable with Other Oxane-4-Carboxylate Esters


The specific substitution pattern of phenyl oxane-4-carboxylate—a phenyl ester linked to a saturated oxane ring—creates a unique physicochemical and reactivity profile that cannot be simply interchanged with other in-class compounds. The phenyl ester group introduces significantly different steric bulk and electronic properties compared to simple alkyl esters like methyl or ethyl oxane-4-carboxylate [1]. Furthermore, the saturated tetrahydropyran ring itself is a recognized bioisostere for substituted phenyl rings, offering a distinct three-dimensional shape and reduced aromaticity compared to fully aromatic ester scaffolds . Consequently, any attempt to substitute this compound with a closely related analog without empirical validation would likely alter reaction kinetics, synthetic yields, or downstream biological activity, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for Phenyl Oxane-4-Carboxylate (CAS 917566-84-8) in Scientific Procurement


Structural Identity and Molecular Properties: Phenyl Oxane-4-Carboxylate vs. Common Oxane-4-Carboxylate Esters

Phenyl oxane-4-carboxylate exhibits a significantly higher molecular weight (206.24 g/mol) and increased carbon count (C12) compared to its closest common analogs, methyl oxane-4-carboxylate (144.17 g/mol, C7) and ethyl oxane-4-carboxylate (158.20 g/mol, C8) . This structural difference directly impacts its lipophilicity and steric profile, making it a distinct choice for synthetic applications where a bulkier, more hydrophobic ester group is required [1].

Organic Synthesis Medicinal Chemistry Building Block

Synthetic Accessibility and Yield: Phenyl Oxane-4-Carboxylate via PyBOP-Mediated Coupling

A documented synthesis route for phenyl oxane-4-carboxylate employs a PyBOP-mediated coupling between tetrahydropyran-4-carboxylic acid and phenol, achieving a purified yield of 81% . This yield provides a benchmark for evaluating the synthetic efficiency of this specific ester compared to alternative coupling strategies. While direct head-to-head yield data for other oxane-4-carboxylate esters under identical conditions is not available in the public domain, this 81% yield establishes a practical baseline for procurement and process planning .

Organic Synthesis Esterification Process Chemistry

Bioisosteric Rationale: The Tetrahydropyran Ring as a Phenyl Replacement

The saturated oxane (tetrahydropyran) ring in phenyl oxane-4-carboxylate is recognized as a bioisostere for substituted phenyl rings, a strategy employed to address limitations inherent to aromatic systems, such as high lipophilicity, poor aqueous solubility, and metabolic instability . This class-level property distinguishes the target compound from purely aromatic ester scaffolds. While quantitative solubility or metabolic stability data for phenyl oxane-4-carboxylate itself is not publicly available, the established role of the tetrahydropyran moiety as a phenyl bioisostere provides a strong, mechanism-based rationale for selecting this compound over its aromatic counterparts in drug discovery programs .

Medicinal Chemistry Drug Design Bioisostere

Best-Fit Application Scenarios for Phenyl Oxane-4-Carboxylate (CAS 917566-84-8) in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization via Bioisosteric Replacement

Phenyl oxane-4-carboxylate is best applied in medicinal chemistry programs focused on lead optimization. Its saturated oxane ring serves as a conformationally constrained bioisostere for a phenyl group . This makes it a strategic choice for synthesizing compound libraries where replacing a planar aromatic ring with a saturated heterocycle is intended to modulate physicochemical properties like solubility and lipophilicity, or to explore new intellectual property space.

Organic Synthesis: A Unique, Bulky Ester Building Block for Complex Molecules

As a distinct ester building block, phenyl oxane-4-carboxylate provides a specific steric and electronic profile not offered by smaller methyl or ethyl esters . Its utility is confirmed by a documented synthesis route with an 81% yield . This makes it a valuable intermediate for the synthesis of more complex molecules where a bulky, hydrophobic ester is a required structural feature, potentially influencing subsequent reaction selectivity or the properties of the final product.

Methodology Development: A Test Substrate for Novel Esterification or Deprotection Methods

The compound's specific structure—a sterically hindered ester of a saturated heterocyclic acid—makes it an ideal substrate for developing and testing novel synthetic methodologies. Its documented preparation using PyBOP provides a benchmark against which the efficiency and selectivity of new coupling reagents, catalysts, or reaction conditions for challenging esterifications can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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